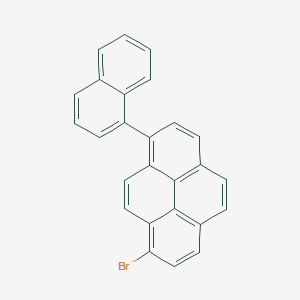
1-Bromo-8-(naphthalen-1-yl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(naphthalen-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by the presence of a bromine atom at the first position of the pyrene ring and a naphthalene group at the eighth position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-8-(naphthalen-1-yl)pyrene typically involves the bromination of pyrene derivatives. One common method includes the use of bromine in carbon tetrachloride as a solvent. The reaction is carried out by stirring the pyrene solution with bromine until the red solution turns yellow, indicating the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-(naphthalen-1-yl)pyrene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex polycyclic aromatic compounds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as aluminum chloride or iron(III) chloride are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted pyrene derivatives .
Scientific Research Applications
1-Bromo-8-(naphthalen-1-yl)pyrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(naphthalen-1-yl)pyrene involves its interaction with various molecular targets. The bromine atom and the naphthalene group play crucial roles in its reactivity and binding properties. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles, leading to the formation of new derivatives. The naphthalene group enhances the compound’s stability and electronic properties, making it suitable for various applications .
Comparison with Similar Compounds
1-Bromopyrene: Similar structure but lacks the naphthalene group.
8-Bromonaphthalene: Contains a bromine atom at the eighth position of the naphthalene ring.
1-Naphthylpyrene: Similar structure but without the bromine atom.
Uniqueness: 1-Bromo-8-(naphthalen-1-yl)pyrene is unique due to the presence of both a bromine atom and a naphthalene group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C26H15Br |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-bromo-8-naphthalen-1-ylpyrene |
InChI |
InChI=1S/C26H15Br/c27-24-15-11-18-9-8-17-10-12-21(22-13-14-23(24)26(18)25(17)22)20-7-3-5-16-4-1-2-6-19(16)20/h1-15H |
InChI Key |
WBIHNLJSVYFVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C(C=CC6=C5C4=C(C=C6)C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


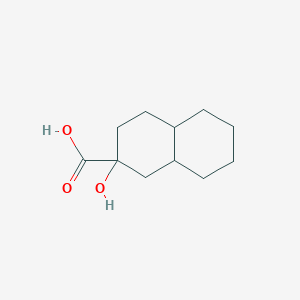
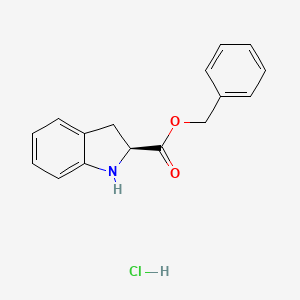
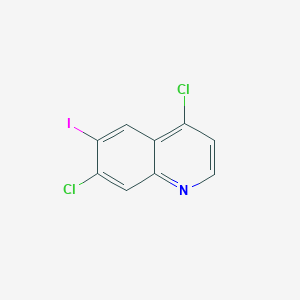
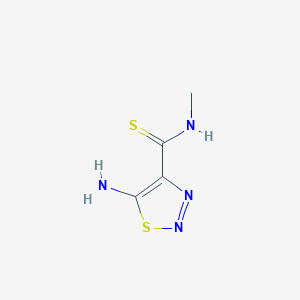


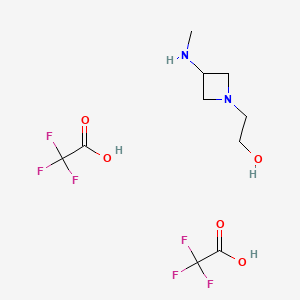
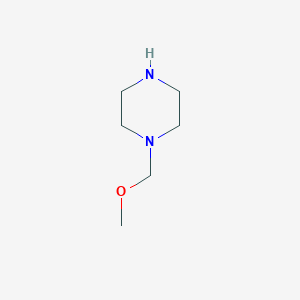
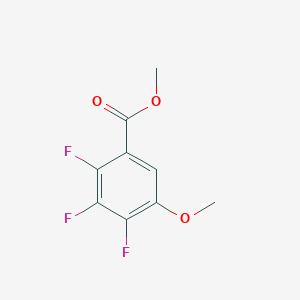

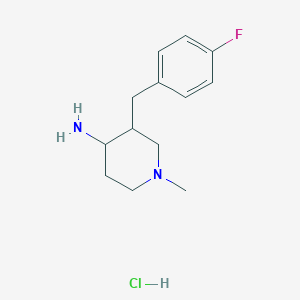

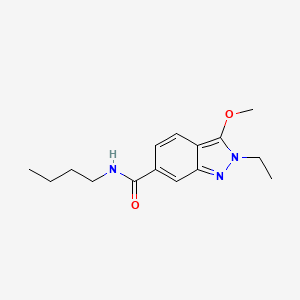
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
